molecular formula C25H18N4O8S B2476282 Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate CAS No. 296266-63-2

Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate

Cat. No.: B2476282
CAS No.: 296266-63-2
M. Wt: 534.5
InChI Key: XFFFVCAPOKETSG-UHFFFAOYSA-N
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Description

Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a fused benzene-thiophene core with three distinct functional groups: an ethyl carboxylate at position 3 and two [(4-nitrophenyl)carbonyl]amino substituents at positions 2 and 7. The benzothiophene scaffold contributes aromaticity and planar rigidity, while the electron-withdrawing nitro groups and amide linkages influence its electronic properties and intermolecular interactions. Crystallographic analysis of such compounds typically employs software suites like SHELX or WinGX for structure refinement and visualization .

Properties

IUPAC Name

ethyl 2,7-bis[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O8S/c1-2-37-25(32)20-18-4-3-5-19(26-22(30)14-6-10-16(11-7-14)28(33)34)21(18)38-24(20)27-23(31)15-8-12-17(13-9-15)29(35)36/h3-13H,2H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFFVCAPOKETSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the 4-Nitrophenylcarbonyl Groups: The 4-nitrophenylcarbonyl groups can be introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, base catalysts.

Major Products Formed

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Amino-substituted benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and influencing cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Key Compound for Comparison: Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate ()

This thiophene-based analog shares a carboxylate ester and a 4-nitrophenyl group but differs critically in its core structure and substitution pattern:

Property Target Compound Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Core Structure 1-Benzothiophene (fused benzene-thiophene) Monocyclic thiophene
Substituent Positions 2,7 (bis-amide), 3 (ethyl carboxylate) 4 (4-nitrophenyl), 5 (amino), 3 (ethyl carboxylate)
Functional Groups Two [(4-nitrophenyl)carbonyl]amino, one ethyl carboxylate One 4-nitrophenyl, one amino, one ethyl carboxylate
Molecular Formula C₂₅H₁₈N₄O₈S C₁₃H₁₂N₂O₄S
Molecular Weight 534.07 g/mol 292.07 g/mol

Structural Implications :

  • Hydrogen Bonding: The bis-amide groups in the target compound enable extensive hydrogen bonding, likely influencing crystallinity and solubility. In contrast, the amino group in the analog may participate in weaker hydrogen bonds.

Physicochemical Properties

While explicit solubility or melting point data are unavailable, trends can be inferred:

  • Solubility: The target compound’s higher molecular weight and hydrophobic nitro/amide groups likely reduce polar solvent solubility compared to the analog, which has a smaller structure and a hydrophilic amino group.
  • Thermal Stability : Increased rigidity from the benzothiophene core and strong intermolecular interactions (amide H-bonding) may elevate the target’s melting point relative to the analog.

Biological Activity

Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H18N4O8S
  • Molar Mass : 534.5 g/mol
  • CAS Number : 296266-63-2

The compound features a benzothiophene core substituted with nitrophenyl carbonyl groups, which are known to influence its biological interactions.

Research indicates that this compound exhibits various mechanisms of action:

  • Antioxidant Activity : The presence of nitrophenyl groups enhances the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary tests have shown that it possesses antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent.

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineEffect ObservedReference
AntioxidantHuman fibroblastsReduced oxidative stress
AntimicrobialE. coliInhibition of growth
Enzyme inhibitionLipaseDecreased activity
CytotoxicityCancer cell linesInduced apoptosis

Case Studies and Research Findings

  • Antioxidant Studies : A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative damage.
  • Antimicrobial Efficacy : In vitro tests against E. coli showed a notable reduction in bacterial viability upon exposure to the compound, indicating its potential as a novel antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.
  • Enzyme Inhibition Research : The compound was evaluated for its inhibitory effects on lipase, an enzyme crucial for lipid metabolism. Results indicated a dose-dependent inhibition, suggesting its potential application in managing obesity and related metabolic disorders.
  • Cytotoxicity Assessment : In studies involving various cancer cell lines, this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This property highlights its promise as an anticancer agent.

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